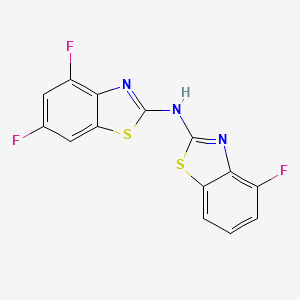![molecular formula C28H20N4O2 B2779853 N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide CAS No. 1993626-10-0](/img/structure/B2779853.png)
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide is a synthetic compound known for its significant applications in scientific research. This compound is part of a larger class of hydrazide derivatives, which are valued for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the 1,4-dihydroquinazoline core, followed by the formation of the benzochromene structure. The final step includes the condensation of these two intermediates with benzohydrazide under controlled conditions, such as refluxing in ethanol with a catalytic amount of an acid like hydrochloric acid.
Industrial Production Methods: Although specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the reaction conditions for higher yield and purity. This might include the use of advanced techniques like continuous flow synthesis and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to amine derivatives using reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents like sodium borohydride (NaBH4).
Halogenation agents like bromine (Br2) or chlorine (Cl2).
Major Products:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted aromatic compounds from substitution reactions.
Aplicaciones Científicas De Investigación
The scientific research applications of N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide are vast and varied:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Acts as a probe for studying enzyme activities and biological pathways due to its structural specificity.
Medicine: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interactions with specific enzymes or receptors in biological systems. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thus interfering with their normal function. This can lead to downstream effects on molecular pathways, affecting cell proliferation, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Compared to other hydrazide derivatives, N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide stands out due to its unique structural combination of the 1,4-dihydroquinazoline and benzochromene units. Similar compounds include:
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-chromen-3-ylidene]benzohydrazide: : Similar structure but with a chromen ring.
N'-[(3Z)-2-(1,4-dihydroquinoxalin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide: : Features a quinoxaline ring instead of quinazoline.
Each of these similar compounds has unique properties and applications, but the combination of structural motifs in this compound gives it a distinctive edge in terms of its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[(Z)-[2-(1,4-dihydroquinazolin-2-yl)benzo[f]chromen-3-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c33-27(19-9-2-1-3-10-19)31-32-28-23(26-29-17-20-11-5-7-13-24(20)30-26)16-22-21-12-6-4-8-18(21)14-15-25(22)34-28/h1-16H,17H2,(H,29,30)(H,31,33)/b32-28- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAVUAXKNXOG-BLCKFSMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=NNC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2NC(=N1)C\3=CC4=C(C=CC5=CC=CC=C54)O/C3=N\NC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)

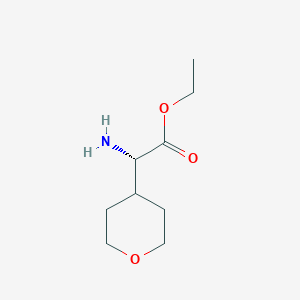
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2779780.png)
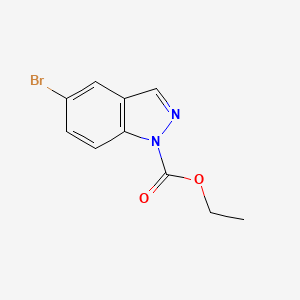

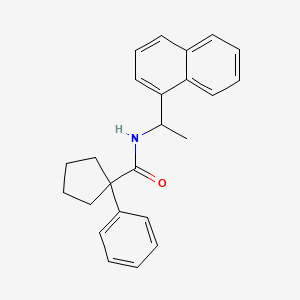
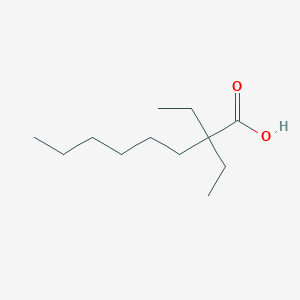

![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)
![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)
